molecular formula C9H7F3S B12863675 (Trifluoromethyl)(2-vinylphenyl)sulfane

(Trifluoromethyl)(2-vinylphenyl)sulfane

Cat. No.: B12863675
M. Wt: 204.21 g/mol
InChI Key: XDXUBCXEACYFHO-UHFFFAOYSA-N
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Description

(Trifluoromethyl)(2-vinylphenyl)sulfane is an organosulfur compound characterized by the presence of a trifluoromethyl group and a vinylphenyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluoromethyl)(2-vinylphenyl)sulfane can be achieved through several methods. One common approach involves the reaction of 2-vinylphenylthiol with trifluoromethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Trifluoromethyl)(2-vinylphenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the original sulfane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Trifluoromethyl)(2-vinylphenyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Trifluoromethyl)(2-vinylphenyl)sulfane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The vinyl group can participate in various chemical reactions, enabling the compound to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Trifluoromethyl)(2-vinylphenyl)sulfane is unique due to the presence of both the trifluoromethyl and vinyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H7F3S

Molecular Weight

204.21 g/mol

IUPAC Name

1-ethenyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H7F3S/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h2-6H,1H2

InChI Key

XDXUBCXEACYFHO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1SC(F)(F)F

Origin of Product

United States

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